6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and a purine-imidazole fused system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and purine or imidazole precursors. Key steps in the synthesis may involve:
Aromatic substitution reactions: to introduce the dimethylphenyl groups.
Cyclization reactions: to form the fused purine-imidazole ring system.
Methylation reactions: to add methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic processes: to enhance reaction rates and selectivity.
Continuous flow reactors: to improve efficiency and control over reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using halogenation or nitration reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby blocking their activity.
Signal transduction pathways: Modulating cellular signaling pathways to alter biological responses.
Receptor binding: Interacting with cell surface or intracellular receptors to trigger specific effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3,4-Dimethylphenyl)amino]-3-methyl-2,4(3H,5H)-pyrimidinedione .
- 3,4-Dimethylphenol .
- Ethanone, 1-(3,4-dimethylphenyl)- .
Uniqueness
6-(3,4-Dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-5-7-18(12-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(10-11-28(20)23)19-9-8-16(2)17(3)13-19/h5-9,12-13H,10-11,14H2,1-4H3 |
InChI Key |
PPBYOUKIZKUQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=C(C=C5)C)C)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.